molecular formula C10H9F3O3 B6160014 methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate CAS No. 1463516-08-6

methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

Cat. No.: B6160014
CAS No.: 1463516-08-6
M. Wt: 234.2
InChI Key:
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Description

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is a chemical compound with the molecular formula C10H9F3O3 It is known for its unique structural features, including a trifluoromethyl group and a hydroxyethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl trifluoroacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent like methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of methyl 4-[(1S)-2,2,2-trifluoro-1-oxoethyl]benzoate.

    Reduction: Formation of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the trifluoromethyl and hydroxyethyl groups, resulting in different chemical properties.

    Methyl 4-(trifluoromethyl)benzoate: Contains the trifluoromethyl group but lacks the hydroxyethyl group.

    Methyl 4-(hydroxyethyl)benzoate: Contains the hydroxyethyl group but lacks the trifluoromethyl group.

Uniqueness

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1463516-08-6

Molecular Formula

C10H9F3O3

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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